molecular formula C19H24N6O3 B400128 8-[N'-(4-MEO-BENZYLIDENE)-HYDRAZINO]-3-ME-7-PENTYL-3,7-DIHYDRO-PURINE-2,6-DIONE

8-[N'-(4-MEO-BENZYLIDENE)-HYDRAZINO]-3-ME-7-PENTYL-3,7-DIHYDRO-PURINE-2,6-DIONE

Cat. No.: B400128
M. Wt: 384.4g/mol
InChI Key: VEHGTWOWDXOWGM-NDENLUEZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[N'-(4-MEO-BENZYLIDENE)-HYDRAZINO]-3-ME-7-PENTYL-3,7-DIHYDRO-PURINE-2,6-DIONE is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) attached to a nitrogen atom, which is further bonded to another nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[N'-(4-MEO-BENZYLIDENE)-HYDRAZINO]-3-ME-7-PENTYL-3,7-DIHYDRO-PURINE-2,6-DIONE typically involves the condensation reaction between 4-methoxybenzaldehyde and a hydrazine derivative. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher efficiency and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

8-[N'-(4-MEO-BENZYLIDENE)-HYDRAZINO]-3-ME-7-PENTYL-3,7-DIHYDRO-PURINE-2,6-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines and aldehydes .

Scientific Research Applications

8-[N'-(4-MEO-BENZYLIDENE)-HYDRAZINO]-3-ME-7-PENTYL-3,7-DIHYDRO-PURINE-2,6-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-[N'-(4-MEO-BENZYLIDENE)-HYDRAZINO]-3-ME-7-PENTYL-3,7-DIHYDRO-PURINE-2,6-DIONE involves its interaction with specific molecular targets. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s structure enables it to interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-[N'-(4-MEO-BENZYLIDENE)-HYDRAZINO]-3-ME-7-PENTYL-3,7-DIHYDRO-PURINE-2,6-DIONE apart from similar compounds is its unique pentyl side chain. This structural feature can influence its chemical reactivity and biological activity, making it a valuable compound for specific applications.

Properties

Molecular Formula

C19H24N6O3

Molecular Weight

384.4g/mol

IUPAC Name

8-[(2Z)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-pentylpurine-2,6-dione

InChI

InChI=1S/C19H24N6O3/c1-4-5-6-11-25-15-16(24(2)19(27)22-17(15)26)21-18(25)23-20-12-13-7-9-14(28-3)10-8-13/h7-10,12H,4-6,11H2,1-3H3,(H,21,23)(H,22,26,27)/b20-12-

InChI Key

VEHGTWOWDXOWGM-NDENLUEZSA-N

Isomeric SMILES

CCCCCN1C2=C(N=C1N/N=C\C3=CC=C(C=C3)OC)N(C(=O)NC2=O)C

SMILES

CCCCCN1C2=C(N=C1NN=CC3=CC=C(C=C3)OC)N(C(=O)NC2=O)C

Canonical SMILES

CCCCCN1C2=C(N=C1NN=CC3=CC=C(C=C3)OC)N(C(=O)NC2=O)C

Origin of Product

United States

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